6-Chloro-7-fluoroindolin-2-one
Description
6-Chloro-7-fluoroindolin-2-one is a halogen-substituted indolinone derivative, characterized by a bicyclic structure comprising a benzene ring fused with a pyrrolidone ring. These compounds are critical intermediates in pharmaceutical synthesis, particularly in developing kinase inhibitors and antimicrobial agents. Substitutions at positions 6 (chloro) and 7 (fluoro) enhance electronic and steric effects, influencing reactivity and biological activity.
Properties
Molecular Formula |
C8H5ClFNO |
|---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
6-chloro-7-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5ClFNO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12) |
InChI Key |
FPOAPNMPLOFLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Cl)F)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The addition of chloro at position 6 increases molecular weight and lipophilicity compared to mono-fluoro analogs like 7-fluorooxindole. For example, 6-Chloro-7-fluoro-1H-indole has a higher density (1.436 g/cm³) than typical indoles (~1.2 g/cm³), enhancing its stability in organic solvents . Fluoro at position 7 improves metabolic resistance and binding affinity in biological systems, as seen in 7-fluorooxindole’s neuroprotective activity .
Functional Group Impact :
- The 2,3-dione group in 6-Chloro-7-fluoro-1H-indole-2,3-dione introduces hydrogen-bonding sites, making it suitable for coordination chemistry in agrochemicals .
- Indolin-2-one derivatives (e.g., 7-fluorooxindole) exhibit higher polarity (lower logP) compared to indole analogs, affecting their solubility and pharmacokinetics .
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